molecular formula C14H19N5O B2456731 N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034394-21-1

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2456731
CAS No.: 2034394-21-1
M. Wt: 273.34
InChI Key: GAGUQJXXGVQDRC-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound with a complex structure that includes a triazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide
  • 4-Aminoquinolines : Chloroquine and Amodiaquine
  • Methylamino- and dimethylaminoquinolines

Uniqueness

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structural features, such as the presence of both a triazole ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-14(20)13-9-15-18-17-13/h6-9H,4-5H2,1-3H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUQJXXGVQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NNN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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